2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 3-ethoxycarbonylphenyl substituent at the 2-position of the pyrrolidine ring. The ethoxycarbonyl group (-COOEt) contributes to its electron-withdrawing character, influencing its reactivity and solubility. Its structural framework aligns with tert-butyl ester-protected pyrrolidine derivatives commonly employed in medicinal chemistry for drug discovery, particularly as intermediates in the synthesis of bioactive molecules or enzyme inhibitors.
Properties
IUPAC Name |
tert-butyl 2-(3-ethoxycarbonylphenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-5-22-16(20)14-9-6-8-13(12-14)15-10-7-11-19(15)17(21)23-18(2,3)4/h6,8-9,12,15H,5,7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRTWRRZEZUJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129016 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-31-4 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method via Lithium Hexamethyldisilazane and Ethyl Chloroformate (Ambeed Protocol)
This method involves the following key steps:
- Starting Material: 2-oxopyrrolidin-1-carboxylic acid tert-butyl ester (500 mg, 2.70 mmol).
- Base Treatment: Dropwise addition to a 1 M lithium hexamethyldisilazane (LiHMDS) solution in THF at -78 °C, stirring for 50 minutes.
- Esterification: Addition of ethyl chloroformate dissolved in THF dropwise at -78 °C.
- Reaction Completion: Warming to room temperature and stirring for 4 hours.
- Workup: Quenching with saturated ammonium chloride, extraction with ethyl acetate, washing with saturated saline, drying over sodium sulfate, concentration, and purification by silica gel chromatography.
Yield: 67% of the desired product as a liver brown oil.
Characterization: $$ ^1H $$-NMR and LC-MS confirm the structure with expected chemical shifts and molecular ion at m/z 258 (M+H).
Reaction Conditions Summary:
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Base | Lithium hexamethyldisilazane (LiHMDS) |
| Electrophile | Ethyl chloroformate |
| Reaction Time | 50 min (base step) + 4 h (esterification) |
| Purification | Silica gel chromatography |
| Yield | 67% |
This method is suitable for selective esterification at low temperatures to avoid side reactions and maintain stereochemical integrity.
Hydrogenation and Boc Protection Pathway (WO2014206257A1 Patent)
Another approach involves:
- Starting Material: Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole.
- Catalyst and Base: Chiral catalyst M and sodium ethoxide under nitrogen.
- Solvent System: Ethanol and DMF.
- Hydrogenation: Conducted in an autoclave under hydrogen pressure (1.4–1.5 MPa) at 50 °C.
- Temperature Control: Low temperature (-70 °C) during addition of reagents such as tert-butyl mercapto derivatives.
- Quenching: Addition of acetic acid followed by ethyl acetate extraction.
- Deprotection and Purification: Trifluoroacetic acid in dichloromethane at 25 °C, concentration, and column chromatography.
Yield: Approximately 82.9% for intermediate pyrrolidine derivatives.
This method emphasizes stereoselective hydrogenation and protection strategies to obtain the desired pyrrolidine carboxylic acid esters with high purity.
Alkylation and Acylation of Pyrrolidinecarboxylic Acid Derivatives (EP0168607A1 Patent)
This method describes:
- Solvents: Protic organic solvents such as ethanol or tert-butanol.
- Reaction Conditions: Room temperature to elevated temperatures (60 °C to solvent boiling point).
- Reagents: Alkylating or acylating agents like methyl iodide, benzyl chloride, or dimethyl sulfate.
- Process: Conversion of pyrrolidinecarboxylic acid derivatives into alkylated or acylated products by reaction with alkyl halides or sulfonates.
- Advantages: Good solubility of reactants and products in protic solvents facilitates reaction progress and workup.
This method is applicable for introducing various alkyl or acyl groups into the pyrrolidine ring, potentially including the tert-butyl and ethoxycarbonyl esters.
Summary Table of Preparation Methods
| Method ID | Key Steps | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 3.1 | Base treatment with LiHMDS, esterification | LiHMDS, ethyl chloroformate, THF, -78 °C to RT | 67 | Low temperature, selective esterification |
| 3.2 | Hydrogenation, Boc protection, acid quench | Chiral catalyst, NaOEt, H2 (1.4–1.5 MPa), TFA/DCM | ~83 | Stereoselective, high purity |
| 3.3 | Alkylation/acylation in protic solvents | Alkyl halides (e.g., methyl iodide), ethanol, 60 °C | Not specified | Versatile alkylation method |
Research Findings and Considerations
- Temperature Control: Crucial for maintaining stereochemistry and minimizing side reactions, especially during base treatment and esterification steps.
- Protecting Groups: Use of tert-butoxycarbonyl (Boc) groups is standard to protect amines during multi-step synthesis.
- Purification: Silica gel chromatography and crystallization are effective for obtaining high-purity products.
- Catalysts and Reagents: Chiral catalysts and sodium ethoxide facilitate selective hydrogenation and ring formation.
- Solvent Choice: Ethanol, THF, and dichloromethane are commonly used solvents, chosen for solubility and reaction compatibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl or tert-butyl ester groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has been investigated for its pharmacological properties. Its structure allows for modifications that can enhance biological activity.
Case Study: Analgesic Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit analgesic properties. In a study involving various pyrrolidine derivatives, it was found that modifications similar to those in 2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester led to significant pain relief in animal models, suggesting potential use in pain management therapies .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups enable it to participate in various chemical reactions, including:
- Esterification Reactions : The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
- Nucleophilic Substitution : The ethoxycarbonyl group can undergo nucleophilic attack, facilitating the formation of diverse products.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | Acidic conditions | Carboxylic acid |
| Nucleophilic Substitution | Basic conditions | Various substituted pyrrolidine derivatives |
Agricultural Chemistry
The compound's potential as a bioactive agent has been explored in agricultural applications, particularly as a pesticide or herbicide. Compounds with similar structures have shown efficacy against various pests and diseases in crops.
Case Study: Pesticidal Activity
In trials assessing the effectiveness of similar pyrrolidine derivatives against common agricultural pests, significant reductions in pest populations were observed, indicating that 2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could be developed into an eco-friendly pesticide formulation .
Mechanism of Action
The mechanism of action of 2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tert-butyl ester derivatives of pyrrolidine or analogous heterocycles, focusing on substituent effects, physicochemical properties, and applications.
Substituent Diversity and Structural Features
Physicochemical Properties
Limitations and Data Gaps
- Discontinued Status : The target compound’s commercial discontinuation () limits accessibility for experimental studies; alternative synthetic routes may be required.
- Unreported Data : Key parameters such as melting points, solubility in common solvents, and specific biological activity data are absent in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, identified by its CAS number 1373223-31-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is with a molecular weight of 319.40 g/mol. The compound features a pyrrolidine ring substituted with an ethoxycarbonyl and a tert-butyl ester group, which may influence its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with ethoxycarbonyl compounds under specific conditions. The general synthetic route can be outlined as follows:
- Starting Materials : Pyrrolidine derivative and ethoxycarbonyl compound.
- Reaction Conditions : Typically conducted in a solvent like tetrahydrofuran (THF) at elevated temperatures.
- Purification : The crude product is purified using column chromatography.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrrolidine derivatives. For instance, compounds similar to 2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester have shown significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 12.5 | |
| Compound B | MCF-7 | 15.0 | |
| 2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | A549 | TBD |
Other Biological Activities
In addition to anticancer properties, pyrrolidine derivatives have been investigated for their antibacterial and anti-inflammatory activities. These properties are crucial for developing new therapeutic agents.
- Antibacterial Activity : Studies suggest that certain pyrrolidine derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some compounds have demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
Several case studies have documented the biological activities of related compounds:
- Case Study 1 : A study on a series of pyrrolidine derivatives showed that modifications at the phenyl ring significantly enhanced anticancer activity against breast cancer cell lines.
- Case Study 2 : Research involving the evaluation of antibacterial efficacy revealed that specific substitutions on the pyrrolidine ring improved activity against multi-drug resistant strains.
Q & A
Basic Research Questions
What are the recommended synthesis protocols for 2-(3-Ethoxycarbonyl-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?
The compound can be synthesized via multi-step reactions involving esterification and Boc protection. A typical approach involves:
- Step 1 : Reacting pyrrolidine derivatives with tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) to introduce the Boc group .
- Step 2 : Coupling the Boc-protected pyrrolidine with 3-ethoxycarbonyl-phenyl groups using palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos in tert-butanol at 40–100°C .
Key considerations include inert atmosphere maintenance and purification via column chromatography. Yield optimization often requires adjusting reaction time (5.5–17 hours) and temperature gradients .
How should researchers characterize this compound, and what analytical techniques are critical?
- NMR Spectroscopy : Use H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and ester carbonyl (δ ~170 ppm). Stereochemical analysis may require 2D NMR (e.g., NOESY) for pyrrolidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: ~319.4 g/mol for related analogs) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%), especially for detecting impurities like de-Boc byproducts .
What safety precautions are necessary when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required if airborne particulates are generated .
- Toxicity : Acute toxicity data (LD₅₀ > 2000 mg/kg in rodents) suggest moderate risk, but skin/eye irritation is possible. Avoid inhalation and use fume hoods for powder handling .
- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the ester and Boc groups .
Advanced Research Questions
How can researchers resolve contradictions in NMR data for stereoisomers of this compound?
Discrepancies in NMR signals (e.g., split peaks for pyrrolidine protons) may arise from:
- Dynamic Stereochemistry : Ring puckering in pyrrolidine causes signal splitting. Use variable-temperature NMR to identify coalescence points .
- Impurities : Trace solvents (e.g., DCM residuals) or diastereomers can distort signals. Purify via preparative HPLC and compare with computational models (DFT-based NMR predictions) .
Refer to analogs like (2S,4S)-Boc-pyrrolidine derivatives (CAS 96314-29-3) for benchmark spectra .
What strategies optimize the compound’s solubility for in vitro assays?
- Co-solvents : Use DMSO (≤10% v/v) for initial dissolution, followed by dilution in PBS or cell media.
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyls) at the 3-position of pyrrolidine, as seen in tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate (CAS 1262412-64-5) .
- pH Adjustment : The ester group’s pKa (~4.5) allows solubility enhancement in mildly acidic buffers (pH 4–5) .
How do reaction conditions influence enantiomeric purity during synthesis?
- Catalyst Choice : Chiral ligands (e.g., (R)-BINAP) in palladium-catalyzed couplings improve enantioselectivity (>90% ee) .
- Temperature Control : Lower temperatures (0–5°C) reduce racemization during Boc deprotection .
- Purification : Chiral HPLC (e.g., CHIRALPAK® columns) separates enantiomers, as demonstrated for (R)-1-Boc-2-phenethylpyrrolidine derivatives .
What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- DFT Calculations : Model transition states for SN2 reactions at the pyrrolidine nitrogen. Use software like Gaussian with B3LYP/6-31G* basis sets .
- QSPR Models : Correlate Hammett constants (σ) of substituents (e.g., 3-ethoxycarbonyl) with reaction rates. For example, electron-withdrawing groups increase electrophilicity at the carbonyl carbon .
How can researchers address discrepancies in biological activity between batches?
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-esterified acids or tert-butyl alcohol adducts) .
- Bioassay Controls : Include reference standards like 4-(4-fluorobenzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS N/A) to normalize activity data .
- Batch Documentation : Track storage conditions and synthesis dates, as hydrolytic degradation can occur over time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
